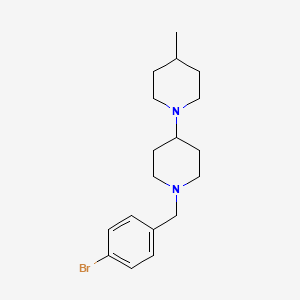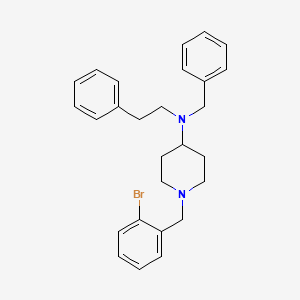
N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyl group, a bromobenzyl group, a piperidyl group, and a phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. One common method is the bromination of toluene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out at room temperature, followed by heating to 40°C and exposure to light to complete the bromination process .
The next step involves the coupling of the bromobenzyl intermediate with a piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the piperidyl group. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in research to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating their activity. The bromobenzyl and piperidyl groups play a crucial role in enhancing the binding affinity and selectivity of the compound towards its targets. The phenethylamine backbone is essential for its overall pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-CHLOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-FLUOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
Uniqueness
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C27H31BrN2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-benzyl-1-[(2-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H31BrN2/c28-27-14-8-7-13-25(27)22-29-18-16-26(17-19-29)30(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23/h1-14,26H,15-22H2 |
InChI Key |
NXBNGBDAFOXFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


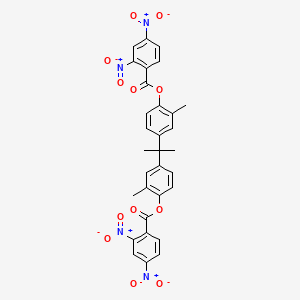
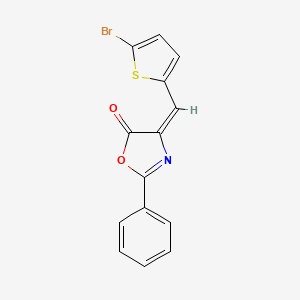
![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
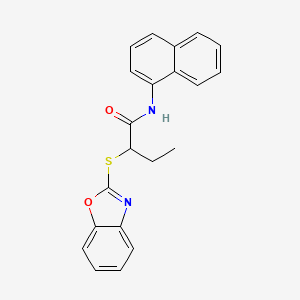
![1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10884370.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B10884371.png)
![3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884382.png)
